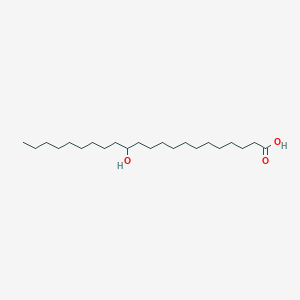
beta-Hydroxyphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Hydroxyphenethyl acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of 1-phenyl-1,2-ethanediol, where one of the hydroxyl groups is esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
beta-Hydroxyphenethyl acetate can be synthesized through the esterification of 1-phenyl-1,2-ethanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
beta-Hydroxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylglyoxylic acid or benzaldehyde.
Reduction: 1-phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl ethanediols depending on the nucleophile used.
Scientific Research Applications
beta-Hydroxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of beta-Hydroxyphenethyl acetate involves its interaction with various molecular targets and pathways. For instance, in biocatalytic processes, the compound can be converted by enzymes such as carbonyl reductases, which catalyze the reduction of the ester group to form the corresponding alcohol. This reaction is often coupled with cofactor regeneration systems to enhance efficiency.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-ethanediol: The parent compound without the acetate group.
1,2-Ethanediol, 1-phenyl-, diacetate: A compound with both hydroxyl groups esterified with acetic acid.
Phenylethylene glycol: A similar compound with a different substitution pattern on the ethylene glycol backbone.
Uniqueness
beta-Hydroxyphenethyl acetate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Properties
CAS No. |
10522-41-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 |
InChI Key |
QGJIFOZQMCBQIP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Key on ui other cas no. |
10522-41-5 |
Synonyms |
phenylethane-1,2-diol-2-acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)












